1,1',1''-Methanetriyltris(2,6-dimethoxybenzene)
Overview
Description
1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) is a chemical compound with the molecular formula C25H28O6. It is derived from benzene by substituting two methoxy groups . The average mass of this compound is 292.328 Da .
Molecular Structure Analysis
The molecular structure of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) consists of a central carbon atom bonded to three benzene rings, each of which has two methoxy groups attached . The average mass of this compound is 292.328 Da and its monoisotopic mass is 292.109955 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) include a log octanol-water partition coefficient (Log Kow) of 5.99, a boiling point of 395.57°C, and a melting point of 132.10°C .Scientific Research Applications
Synthesis and Complexation in Organic Chemistry : Xia et al. (2011) synthesized a pillar[5]arene dimer using a co-oligomerization method involving 1,4-dimethoxybenzene and demonstrated its ability to form complexes with n-octyltrimethyl ammonium hexafluorophosphate. This research highlights the compound's potential in creating complex organic structures (Xia et al., 2011).
Catalytic Applications : Ragaini et al. (1995) reported the synthesis of novel chelating nitrogen ligands using compounds including 1,4-dimethoxybenzene derivatives. These compounds were utilized in catalytic reactions, showcasing their significance in catalysis (Ragaini et al., 1995).
Molecular Structure Studies : Wiedenfeld et al. (2003) characterized the molecular structures of bis(2,5-dimethoxy-4-methylphenyl)methane and bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane, providing insights into their geometrical properties. Such studies are essential for understanding the physical and chemical properties of these compounds (Wiedenfeld et al., 2003).
Electrosynthesis and Polymer Chemistry : Martínez et al. (1998) investigated the electrosynthesis of poly(1,3-dimethoxybenzene), highlighting its potential in creating new polymeric materials with specific electrical and chemical properties (Martínez et al., 1998).
Quantum Chemical Calculations and Modeling : Lhost and Brédas (1992) conducted quantum-chemical calculations on trans-stilbene and its derivatives, including those substituted with methoxy groups. These studies are crucial for understanding the electronic properties and potential applications of these compounds in materials science (Lhost & Brédas, 1992).
Chemical Stability in Energy Storage : Zhang et al. (2017) explored the use of 1,4-dimethoxybenzene derivatives as catholyte materials in non-aqueous redox flow batteries, aiming to improve chemical stability in their oxidized form. This research contributes to the development of more efficient and stable energy storage systems (Zhang et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) are not available, research into similar compounds like dimethoxybenzene is ongoing. For example, a procedure for the assay of methylglyoxal in biological systems using 1,2-diamino-4,5-dimethoxybenzene has been described . This suggests potential future applications in biological and chemical analysis.
properties
IUPAC Name |
2-[bis(2,6-dimethoxyphenyl)methyl]-1,3-dimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-26-16-10-7-11-17(27-2)22(16)25(23-18(28-3)12-8-13-19(23)29-4)24-20(30-5)14-9-15-21(24)31-6/h7-15,25H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLKKKUEDOXLAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303072 | |
Record name | 1,1',1''-methanetriyltris(2,6-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) | |
CAS RN |
20460-09-7 | |
Record name | Methanol,6-dimethoxyphenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',1''-methanetriyltris(2,6-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.